N-{3-tert-butyl-4-nitrophenyl}acetamide
Description
N-{3-tert-butyl-4-nitrophenyl}acetamide is a substituted phenylacetamide featuring a tert-butyl group at the 3-position and a nitro group at the 4-position of the benzene ring. The tert-butyl group confers significant steric bulk and lipophilicity, while the nitro group introduces electron-withdrawing properties.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27g/mol |
IUPAC Name |
N-(3-tert-butyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)13-9-5-6-11(14(16)17)10(7-9)12(2,3)4/h5-7H,1-4H3,(H,13,15) |
InChI Key |
ZAIPFJXYCCFOKU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Electronic and Steric Properties
The table below compares substituent effects, molecular weights, and key properties of N-{3-tert-butyl-4-nitrophenyl}acetamide with similar compounds:
*Calculated based on analogous structures.
Key Observations :
- Electronic Effects : The nitro group’s electron-withdrawing nature reduces electron density at the acetamide nitrogen, affecting hydrogen bonding and reactivity. Methoxy (electron-donating) in N-(2-Methoxy-4-nitrophenyl)acetamide counterbalances this effect, increasing solubility .
- Crystallography : In N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group deviates from the benzene ring plane, influencing packing and melting points. Tert-butyl’s bulk may similarly disrupt crystal symmetry .
Physicochemical Properties
- Lipophilicity : The tert-butyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Trifluoromethyl derivatives (e.g., ) achieve similar lipophilicity with higher electronegativity .
- Metabolic Stability : Bulky tert-butyl groups resist enzymatic hydrolysis compared to acetyl or ester substituents, which are prone to esterase/amidase cleavage .
- Solubility : Methoxy and acetyloxy groups improve water solubility via polarity, whereas tert-butyl derivatives may require formulation aids for bioavailability .
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